molecular formula C14H17NO3 B6315346 Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1799792-87-2

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6315346
CAS No.: 1799792-87-2
M. Wt: 247.29 g/mol
InChI Key: NTJMTKNNINIVGA-UHFFFAOYSA-N
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Description

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound is characterized by its bicyclic structure, which includes a benzyl group, a hydroxyl group, and a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The benzyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Scientific Research Applications

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate include:

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are used in various chemical and biological applications.

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic framework and are studied for their biological activity and synthetic utility.

Uniqueness

This compound is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJMTKNNINIVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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